molecular formula C9H10FN5 B8725423 5-[(4-Fluorophenyl)methyl]-4H-1,2,4-triazole-3,4-diamine CAS No. 828911-27-9

5-[(4-Fluorophenyl)methyl]-4H-1,2,4-triazole-3,4-diamine

Cat. No. B8725423
Key on ui cas rn: 828911-27-9
M. Wt: 207.21 g/mol
InChI Key: GYHZFORHAIJKMJ-UHFFFAOYSA-N
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Patent
US07037909B2

Procedure details

A mixture of 5-(4-fluoro-benzyl)-[1,3,4]oxadiazol-2-ylamine 10.182 g (52.7 mmol), water 80 mL and anhydrous hydrazine 20 mL was refluxed under nitrogen on an oil bath (190-200° C.) for 23 hours. The mixture was cooled and allowed to crystallize at room temperature under nitrogen overnight. The precipitated product was collected by filtration, washed with ice-cold water (10 mL) and dried on high vacuum. The crude product was re-crystallized from water 60 mL (reflux under nitrogen, than to +4° C. in a refrigerator overnight). The product was filtered, washed with ice-cold water and dried on high vacuum.
Quantity
10.182 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:7]2O[C:10]([NH2:12])=[N:9][N:8]=2)=[CH:4][CH:3]=1.[NH2:15][NH2:16]>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[N:15]([NH2:16])[C:10]([NH2:12])=[N:9][N:8]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
10.182 g
Type
reactant
Smiles
FC1=CC=C(CC2=NN=C(O2)N)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
NN
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to crystallize at room temperature under nitrogen overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with ice-cold water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried on high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was re-crystallized from water 60 mL (
TEMPERATURE
Type
TEMPERATURE
Details
reflux under nitrogen, than to +4° C. in a refrigerator overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried on high vacuum

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(CC=2N(C(=NN2)N)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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